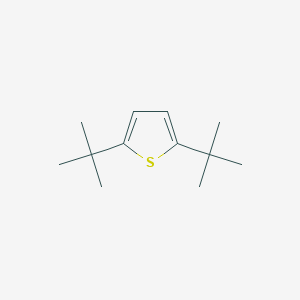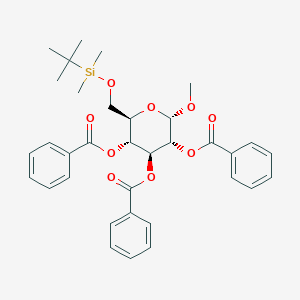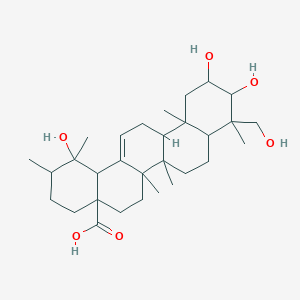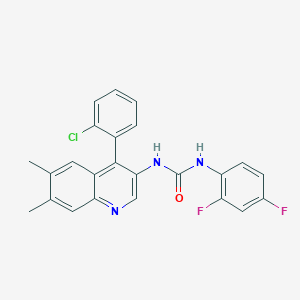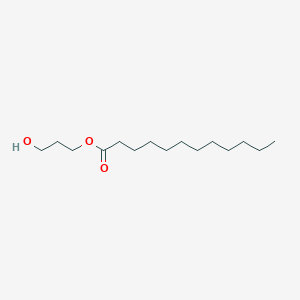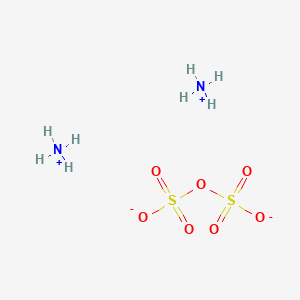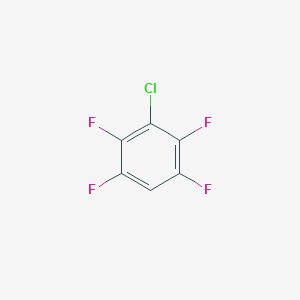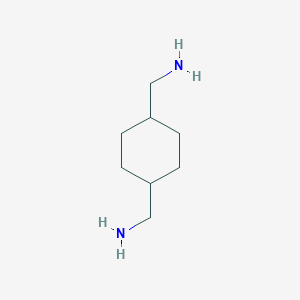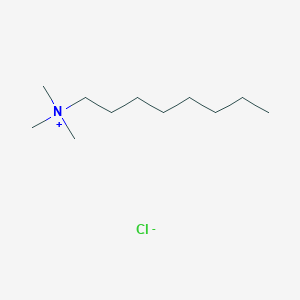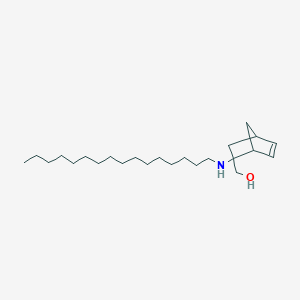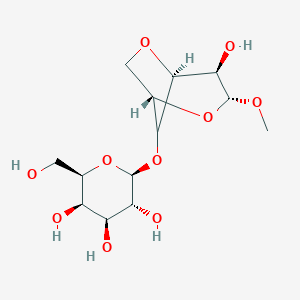
Methylcarrabioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcarrabioside is a carbohydrate derivative that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a methylated derivative of carrabioside, a rare sugar that is naturally found in some plants and bacteria. Methylcarrabioside has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of methylcarrabioside is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activation of the NF-kappaB signaling pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Methylcarrabioside has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in mice. However, more studies are needed to fully understand its effects on human health.
実験室実験の利点と制限
Methylcarrabioside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to use in cell culture experiments. However, one of the limitations of using methylcarrabioside in lab experiments is its high cost. It is also not widely available, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on methylcarrabioside. One area of research is its potential applications in medicine. More studies are needed to fully understand its antitumor and antiviral properties and to determine its potential as a therapeutic agent. Another area of research is its potential as a plant growth regulator and biopesticide. Studies are needed to determine its effectiveness in controlling pests and diseases in crops. Finally, more studies are needed to fully understand its mechanism of action and its effects on human health.
合成法
Methylcarrabioside can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of carrabioside with methyl iodide in the presence of a base. The reaction yields methylcarrabioside along with some side products. The purity of the product can be improved by using purification techniques such as column chromatography.
科学的研究の応用
Methylcarrabioside has potential applications in various fields such as medicine, food, and agriculture. In medicine, it has been studied for its antitumor and antiviral properties. Studies have shown that methylcarrabioside can inhibit the growth of cancer cells and prevent the replication of viruses such as HIV and herpes simplex virus. In food, it can be used as a low-calorie sweetener due to its sweetness and low glycemic index. In agriculture, it can be used as a plant growth regulator and a biopesticide.
特性
CAS番号 |
131216-94-9 |
|---|---|
製品名 |
Methylcarrabioside |
分子式 |
C13H22O10 |
分子量 |
338.31 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
InChIキー |
TULXNGMSCFHMKM-OTKCETCXSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
正規SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
同義語 |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



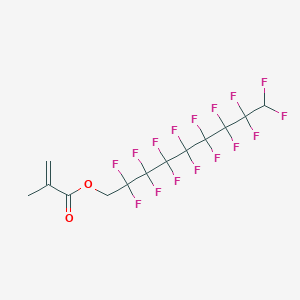
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
